molecular formula C9H12O2 B2881160 7-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2378503-47-8

7-Oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B2881160
CAS No.: 2378503-47-8
M. Wt: 152.193
InChI Key: LECCSXLENZPCCQ-UHFFFAOYSA-N
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Description

7-Oxaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C9H12O2 It is characterized by a spirocyclic structure, which includes an oxygen atom and a double bond within a ten-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]dec-3-en-2-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 7-Oxaspiro[45]dec-3-en-2-one are not well-documented, the Prins/pinacol cascade process provides a scalable and efficient route for its synthesis

Chemical Reactions Analysis

Types of Reactions: 7-Oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated spirocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups replace hydrogen atoms in the structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

7-Oxaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison: 7-Oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system. This structural feature distinguishes it from other spirocyclic compounds like spirodiclofen, spiromesifen, and spirotetramat, which have different functional groups and applications. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-oxaspiro[4.5]dec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECCSXLENZPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C=C2)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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